molecular formula C21H17NO2 B392823 2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B392823
M. Wt: 315.4g/mol
InChI Key: FFCPUXZOBLGGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its naphthyl group and a spiro-fused cyclopropane ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyl precursor, followed by cyclization and spiro-fusion reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, including temperature, pressure, and solvent systems. Advanced purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Industry: Used in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A simpler naphthyl compound with a hydroxyl group, used in dye production and as an intermediate in organic synthesis.

    2-Naphthalenethiol: An organosulfur compound with a thiol group, used in flavoring agents and as a precursor for other sulfur-containing compounds.

Uniqueness

2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione stands out due to its spiro-fused structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4g/mol

IUPAC Name

4-naphthalen-2-ylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C21H17NO2/c23-19-17-15-7-8-16(21(15)9-10-21)18(17)20(24)22(19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11,15-18H,9-10H2

InChI Key

FFCPUXZOBLGGJA-UHFFFAOYSA-N

SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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